molecular formula C14H28N2 B5193408 2-methyl-1'-propyl-1,4'-bipiperidine

2-methyl-1'-propyl-1,4'-bipiperidine

Cat. No. B5193408
M. Wt: 224.39 g/mol
InChI Key: ZQTVXCHWJBAUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1'-propyl-1,4'-bipiperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied due to its potential use in scientific research as a ligand for various receptors in the central nervous system.

Mechanism of Action

The exact mechanism of action of 2-methyl-1'-propyl-1,4'-bipiperidine is not fully understood. However, it is believed to modulate the activity of various receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. 2-methyl-1'-propyl-1,4'-bipiperidine has been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
2-methyl-1'-propyl-1,4'-bipiperidine has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. 2-methyl-1'-propyl-1,4'-bipiperidine has also been found to have anxiolytic and antidepressant-like effects in animal models. Additionally, 2-methyl-1'-propyl-1,4'-bipiperidine has been shown to enhance the antinociceptive effects of opioids, which may have implications for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-1'-propyl-1,4'-bipiperidine in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of using 2-methyl-1'-propyl-1,4'-bipiperidine is its potential for psychoactive effects, which may confound the results of experiments.

Future Directions

There are several future directions for the study of 2-methyl-1'-propyl-1,4'-bipiperidine. One area of interest is the development of more selective ligands for the sigma-1 receptor, which may have fewer psychoactive effects. Another area of interest is the study of the role of the sigma-1 receptor in various diseases, such as Alzheimer's disease and cancer. Additionally, the potential use of 2-methyl-1'-propyl-1,4'-bipiperidine as a therapeutic agent for various conditions, such as pain and depression, warrants further investigation.
Conclusion
In conclusion, 2-methyl-1'-propyl-1,4'-bipiperidine is a chemical compound that has been extensively studied for its potential use in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for the study of 2-methyl-1'-propyl-1,4'-bipiperidine are promising and may have implications for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-methyl-1'-propyl-1,4'-bipiperidine involves the reaction of 1-benzyl-4-piperidone with 2-methyl-1-propylamine. The product obtained is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic methods such as NMR and IR.

Scientific Research Applications

2-methyl-1'-propyl-1,4'-bipiperidine has been extensively studied as a ligand for various receptors in the central nervous system. It has been found to have high affinity and selectivity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2-methyl-1'-propyl-1,4'-bipiperidine has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.

properties

IUPAC Name

2-methyl-1-(1-propylpiperidin-4-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-9-15-11-7-14(8-12-15)16-10-5-4-6-13(16)2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTVXCHWJBAUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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